molecular formula C10H15FN2 B13076687 5-Fluoro-2-(3-methylbutyl)pyridin-3-amine

5-Fluoro-2-(3-methylbutyl)pyridin-3-amine

Cat. No.: B13076687
M. Wt: 182.24 g/mol
InChI Key: ZNPRGICYCKABBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methylbutyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(3-methylbutyl)pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

5-Fluoro-2-(3-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to other fluoropyridines.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

5-fluoro-2-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C10H15FN2/c1-7(2)3-4-10-9(12)5-8(11)6-13-10/h5-7H,3-4,12H2,1-2H3

InChI Key

ZNPRGICYCKABBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=C(C=N1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.